molecular formula C11H12N6O2S B12203377 5-Amino-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

5-Amino-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

Cat. No.: B12203377
M. Wt: 292.32 g/mol
InChI Key: LRJOLRWRHWEJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a heterocyclic compound that contains multiple functional groups, including an amino group, an oxazole ring, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol typically involves multiple steps One common approach is to start with the preparation of the oxazole ring, followed by the formation of the triazolopyrimidine core

    Oxazole Ring Formation: The oxazole ring can be synthesized by reacting 3,5-dimethyl-4-formyl-1,2-oxazole with an appropriate amine under acidic conditions.

    Triazolopyrimidine Core Formation: The triazolopyrimidine core can be synthesized by cyclization of a suitable precursor, such as 5-amino-1,2,4-triazole, with a formyl or acyl derivative.

    Introduction of Sulfanyl Group: The final step involves the nucleophilic substitution of the oxazole derivative with a thiol compound to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxazole ring or the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the oxazole and triazolopyrimidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Biological Research: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Industrial Applications: It can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Amino-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,3-dimethylpyrazole: Another heterocyclic compound with similar functional groups.

    4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide: Contains an oxazole ring and an amino group.

    3,5-Diamino-1,2,4-triazole: Shares the triazole core with the compound of interest.

Uniqueness

5-Amino-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is unique due to its combination of functional groups and its potential for diverse applications. The presence of both an oxazole ring and a triazolopyrimidine core provides a versatile scaffold for chemical modifications and biological interactions.

Properties

Molecular Formula

C11H12N6O2S

Molecular Weight

292.32 g/mol

IUPAC Name

5-amino-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C11H12N6O2S/c1-5-7(6(2)19-16-5)4-20-11-15-14-10-13-9(18)3-8(12)17(10)11/h3H,4,12H2,1-2H3,(H,13,14,18)

InChI Key

LRJOLRWRHWEJCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NN=C3N2C(=CC(=O)N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.